molecular formula C13H17N3O3S2 B14518905 S-(Benzylcarbamothioyl)-L-cysteinylglycine CAS No. 62959-31-3

S-(Benzylcarbamothioyl)-L-cysteinylglycine

Cat. No.: B14518905
CAS No.: 62959-31-3
M. Wt: 327.4 g/mol
InChI Key: PBUQVGIZUISGNC-JTQLQIEISA-N
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Description

S-(Benzylcarbamothioyl)-L-cysteinylglycine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylcarbamothioyl group attached to an L-cysteinylglycine backbone. The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(Benzylcarbamothioyl)-L-cysteinylglycine typically involves multiple steps, starting with the preparation of the benzylcarbamothioyl group. This group can be synthesized by reacting benzylamine with carbon disulfide and an appropriate base, such as sodium hydroxide, to form benzylcarbamothioic acid. This intermediate is then coupled with L-cysteinylglycine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). Additionally, the reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

S-(Benzylcarbamothioyl)-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

S-(Benzylcarbamothioyl)-L-cysteinylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used to study protein-ligand interactions and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of S-(Benzylcarbamothioyl)-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    S-(Benzylcarbamothioyl)-L-cysteine: Similar structure but lacks the glycine moiety.

    S-(Benzylcarbamothioyl)-L-alanine: Similar structure but with an alanine residue instead of glycine.

    S-(Benzylcarbamothioyl)-L-serine: Similar structure but with a serine residue.

Uniqueness

S-(Benzylcarbamothioyl)-L-cysteinylglycine is unique due to the presence of both cysteine and glycine residues, which can enhance its reactivity and binding affinity to specific targets. The combination of these residues allows for a broader range of applications compared to similar compounds.

Properties

CAS No.

62959-31-3

Molecular Formula

C13H17N3O3S2

Molecular Weight

327.4 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C13H17N3O3S2/c14-10(12(19)15-7-11(17)18)8-21-13(20)16-6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,19)(H,16,20)(H,17,18)/t10-/m0/s1

InChI Key

PBUQVGIZUISGNC-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)SCC(C(=O)NCC(=O)O)N

Origin of Product

United States

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